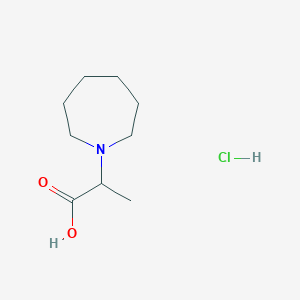![molecular formula C9H14ClNO3 B6144387 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1170982-88-3](/img/structure/B6144387.png)
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (9-OABAH) is a cyclic carboxylic acid salt that has been used in a variety of scientific applications, including synthesis and as a research tool. It is a functionalized molecule, meaning it contains a functional group that imparts unique characteristics to the molecule. 9-OABAH is a versatile compound with a wide range of potential uses in the laboratory and in industry.
Scientific Research Applications
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a research tool, and as a model compound for studying the interactions between molecules. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst for the synthesis of polymers, as a ligand for metal complexes, and as a reagent for the synthesis of peptides.
Mechanism of Action
The mechanism of action of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is not fully understood. However, it is known to interact with a variety of molecules, including other carboxylic acids, amines, and alcohols. It is believed that the molecule forms hydrogen bonds with these molecules, which then helps to stabilize the molecule and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride are not fully understood. However, it has been shown to interact with a variety of enzymes and proteins, including those involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of some enzymes, such as phospholipase A2. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been shown to interact with the immune system, and has been shown to modulate the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in laboratory experiments include its low cost, its solubility in a variety of solvents, and its stability. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is a versatile molecule that can be used for a variety of purposes, including synthesis and as a research tool. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively small molecule, so it may not be able to interact with larger molecules, such as proteins. In addition, its reactivity may be limited due to its low solubility in some solvents.
Future Directions
The potential future directions for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, further research into its mechanism of action and its interactions with other molecules may lead to new applications for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride. Finally, further research into its structure and reactivity may lead to the development of new synthesis methods and improved methods for its use in laboratory experiments.
Synthesis Methods
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride can be synthesized from 9-oxo-3-azabicyclo[3.3.1]nonane (9-OABA) by reacting it with hydrochloric acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 80-90 °C. The reaction is typically complete within several hours. The resulting product is a white, crystalline solid that is soluble in water and organic solvents.
properties
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHGSSQOKKJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)

![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

